The Chemical Landscape of Dansyl-proline: A Technical Guide
The Chemical Landscape of Dansyl-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dansyl-proline, a fluorescent derivative of the amino acid proline, has carved a significant niche in biochemical and pharmaceutical research. Its unique chemical properties, particularly its fluorescence, make it an invaluable tool for sensitive detection and analysis of peptides and proteins. This technical guide provides an in-depth exploration of the chemical and physical characteristics of Dansyl-proline, complete with experimental protocols and visual workflows to support its application in the laboratory.
Core Chemical and Physical Properties
Dansyl-proline is synthesized by the reaction of Dansyl chloride with the secondary amine of L-proline. This process attaches the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group to the proline ring, imparting the molecule with its characteristic fluorescence.
Quantitative Data Summary
The key physicochemical properties of Dansyl-proline are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 348.42 g/mol | [1][2][3] |
| Melting Point | 150-153 °C | [1][4] |
| Boiling Point | 559.6 ± 60.0 °C (Predicted) | [2][4] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 3.31 ± 0.20 (Predicted) | [2][5] |
| Solubility | Limited in water; soluble in DMSO, DMF | [1] |
| Appearance | Solid | |
| Stability | Stable. Store cold. Incompatible with strong oxidizing agents. | [2][5] |
Spectroscopic Properties: The Fluorescent Signature
The most notable feature of Dansyl-proline is its fluorescence, which is central to its utility in various biochemical assays. The dansyl group is a fluorophore that exhibits changes in its fluorescence properties based on the polarity of its environment.
Fluorescence Spectroscopy
This significant Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Dansyl-proline in research. Below are protocols for its synthesis and a common application.
Synthesis of Dansyl-proline
This protocol outlines the basic laboratory synthesis of Dansyl-proline from L-proline and Dansyl chloride.
Materials:
-
L-proline
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
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Magnetic stirrer and stir bar
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pH meter or pH paper
Procedure:
-
Dissolve L-proline in a saturated sodium bicarbonate solution.
-
In a separate flask, dissolve Dansyl chloride in acetone.
-
Slowly add the Dansyl chloride solution to the L-proline solution while stirring vigorously at room temperature.
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Maintain the pH of the reaction mixture between 9 and 10 by adding sodium bicarbonate solution as needed.
-
Allow the reaction to proceed for several hours or overnight in the dark.
-
After the reaction is complete, remove the acetone using a rotary evaporator.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Dansyl chloride.
-
Acidify the aqueous solution to a pH of approximately 3 with 1 M hydrochloric acid. This will precipitate the Dansyl-proline.
-
Extract the Dansyl-proline into ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the Dansyl-proline product.
N-Terminal Amino Acid Analysis using Dansyl Chloride
Dansyl chloride is a classical reagent for determining the N-terminal amino acid of a peptide or protein.
Materials:
-
Peptide or protein sample
-
Dansyl chloride solution (in acetone)
-
Sodium bicarbonate buffer (pH ~9.5)
-
Hydrochloric acid (6 M)
-
Heating block or oven
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
-
Dansyl-amino acid standards
Procedure:
-
Dissolve the peptide or protein sample in the sodium bicarbonate buffer.
-
Add an excess of Dansyl chloride solution and incubate in the dark at 37°C for 1-2 hours.
-
After the reaction, evaporate the acetone.
-
Add 6 M HCl to the sample.
-
Hydrolyze the peptide by heating at 105°C for 12-24 hours. This cleaves all peptide bonds, leaving the N-terminal amino acid derivatized with the dansyl group.
-
Dry the hydrolysate.
-
Redissolve the sample in a suitable solvent.
-
Identify the Dansyl-N-terminal amino acid by comparing its chromatographic behavior (TLC or HPLC) with that of known Dansyl-amino acid standards.
Visualizing Workflows and Structures
Graphical representations of experimental workflows and chemical structures can aid in understanding the processes involving Dansyl-proline.
Caption: Synthesis of Dansyl-proline from its reactants.
Caption: Workflow for N-terminal amino acid sequencing.
References
- 1. Dansyl-proline (48201-36-1) for sale [vulcanchem.com]
- 2. DANSYL-L-PROLINE | 1239-94-7 [chemicalbook.com]
- 3. Dansyl-proline | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dansyl-L-proline , 97% , 1239-94-7 - CookeChem [cookechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
